4-(4-Methoxybenzyl)-3-thiosemicarbazide

Description

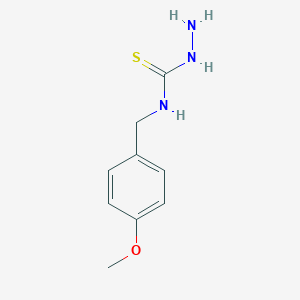

4-(4-Methoxybenzyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a methoxy-substituted benzyl group attached to the thiourea backbone. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties, attributed to their ability to chelate metal ions and interact with biological targets . This article provides a detailed comparison of this compound with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structure

2D Structure

Propriétés

IUPAC Name |

1-amino-3-[(4-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYHJXVBSQAYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351868 | |

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-76-5 | |

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-[(4-methoxyphenyl)methyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation from 4-(4-Methoxyphenyl) Isothiocyanate and Hydrazine

- Reaction: The classical and most straightforward method involves reacting 4-(4-methoxyphenyl) isothiocyanate with hydrazine hydrate in an appropriate solvent such as ethanol or water.

- Mechanism: Nucleophilic attack by hydrazine on the electrophilic carbon of the isothiocyanate group forms the thiosemicarbazide.

- Conditions: Typically carried out at room temperature or with mild heating, often under stirring for several hours.

- Outcome: This yields 4-(4-methoxybenzyl)-3-thiosemicarbazide as a solid precipitate, which can be purified by recrystallization.

- In some cases, direct reaction with hydrazine leads to side products such as dimers formed by two isothiocyanate molecules bridged by hydrazine, reducing yield and purity.

- To avoid this, a protected hydrazine derivative such as tert-butyl carbazate (t-Boc protected hydrazine) is used to produce a t-Boc protected thiosemicarbazide intermediate, which can be deprotected later with acid to yield the free thiosemicarbazide.

Use of t-Boc Protected Hydrazine (tert-Butyl Carbazate)

- Purpose: Prevents formation of unwanted dimeric byproducts during the reaction with isothiocyanates.

- Procedure:

- React tert-butyl carbazate with 4-(4-methoxyphenyl) isothiocyanate to form the t-Boc protected thiosemicarbazide.

- Deprotect the t-Boc group under acidic conditions (e.g., with HCl) to yield the free this compound.

- Advantages:

- Higher purity and yield of the desired thiosemicarbazide.

- Avoids formation of insoluble or unreactive byproducts.

Alternative Methods and Variations

- Some literature reports multi-step syntheses involving intermediates such as methyl isatin 1-hydrazinecarbodithioate reacting with substituted phenylamines, but these are less common for this specific compound.

- Industrial patents describe preparation of related thiosemicarbazides using tert-butyl hydrazine and thiocyanic acid or cyanogen bromide followed by hydrogen sulfide treatment, but these methods are more complex and less directly applicable to this compound.

| Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Direct reaction with hydrazine | 4-(4-methoxyphenyl) isothiocyanate + hydrazine hydrate | Room temp to mild heating, ethanol or water solvent, several hours | Moderate yield; risk of dimer byproducts formation |

| t-Boc protected hydrazine route | 4-(4-methoxyphenyl) isothiocyanate + tert-butyl carbazate, then acid deprotection | Reaction at room temp, acid deprotection with HCl | Higher purity and yield; avoids dimer formation |

| Industrial patent methods | tert-butyl hydrazine + thiocyanic acid or cyanogen bromide + H2S | Multi-step, acidic conditions, longer reaction times | Complex; yields vary from 7% to 75% depending on step |

- Studies have shown that the direct hydrazine method can lead to side reactions forming insoluble dimers, which complicate purification and reduce yield.

- The t-Boc protection strategy is considered superior for preparing pure thiosemicarbazides, especially when halogenated or substituted phenyl isothiocyanates are involved.

- Acidic deprotection is straightforward and yields the free thiosemicarbazide without significant degradation.

- The condensation of the prepared this compound with isatin or its derivatives proceeds smoothly in ethanol with a few drops of acid, resulting in precipitation of the corresponding isatin-β-thiosemicarbazone compounds.

- Industrial scale syntheses favor methods that balance yield with operational simplicity; however, the classical hydrazine/isothiocyanate reaction remains the most widely used in laboratory settings.

The preparation of this compound is most efficiently achieved by the nucleophilic addition of hydrazine or its protected derivatives to 4-(4-methoxyphenyl) isothiocyanate. The use of tert-butyl carbazate as a protected hydrazine source significantly improves yield and purity by preventing side reactions. The final product is typically isolated by precipitation and purified by recrystallization. These methods are well-documented in the literature and patents, providing robust protocols for both research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methoxybenzyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide moiety to the corresponding amine.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for creating derivatives with specific properties.

Biology

- Antimicrobial Activity: Research indicates that 4-(4-Methoxybenzyl)-3-thiosemicarbazide exhibits antimicrobial properties against various bacterial and fungal strains. This application is particularly relevant in developing new antimicrobial agents.

- Mechanism of Action: The compound can form coordination complexes with metal ions, which may interfere with metalloproteins and enzymes, potentially disrupting DNA replication processes.

Medicine

- Anticancer Properties: Studies have shown that derivatives of thiosemicarbazides, including this compound, may possess anticancer activity. For instance, it has been noted for its potential to combat multidrug-resistant cancer cells by selectively targeting those expressing high levels of P-glycoprotein (P-gp) .

- Clinical Trials: The compound's derivatives are under investigation for their efficacy against various malignancies, including leukemia, where they show promise in preclinical evaluations .

Industry

- Material Development: In industrial applications, this compound can be utilized in developing new materials with specific properties such as semiconductors or catalysts.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of thiosemicarbazones on multidrug-resistant cancer cell lines. This compound was found to selectively kill P-gp-expressing cells more effectively than non-expressing cells, demonstrating its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Antimicrobial Testing

In another investigation, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study supports its potential use in developing new antibiotics to address rising resistance issues in clinical settings.

Mécanisme D'action

The mechanism of action of 4-(4-Methoxybenzyl)-3-thiosemicarbazide involves its interaction with biological molecules. The thiosemicarbazide moiety can form coordination complexes with metal ions, which can interfere with the function of metalloproteins and enzymes. Additionally, the compound can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparaison Avec Des Composés Similaires

Structural Analogues and Physicochemical Properties

Key structural analogues include variations in the aryl/alkyl substituents and hybrid frameworks. Selected compounds are compared below:

Notes:

- Electron-Donating vs.

- Hybrid Structures : Adamantyl derivatives (e.g., ) show enhanced thermal stability (melting points >200°C) due to the rigid adamantane framework, whereas simpler aryl derivatives typically melt below 200°C .

Activité Biologique

4-(4-Methoxybenzyl)-3-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxybenzyl group attached to a thiosemicarbazide moiety, which is essential for its biological activity.

Anticancer Activity

Research has demonstrated that thiosemicarbazones, including this compound, exhibit significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that thiosemicarbazones can modulate the activity of caspases, leading to programmed cell death in cancer cells .

- Case Studies : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) have revealed that this compound demonstrates cytotoxic effects, with significant reductions in cell viability observed at higher concentrations (100 µM) over 24 hours .

| Compound | Cell Line | Viability at 100 µM (%) |

|---|---|---|

| This compound | MCF-7 | 40.30 ± 2 |

| This compound | MDA-MB-231 | 33.86 ± 2 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:

- Activity Spectrum : The compound exhibits activity against Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazones is heavily influenced by their structural components. Studies suggest that modifications at specific positions on the phenyl ring can enhance or diminish their pharmacological effects:

- Substituents : The presence of electron-donating groups (like methoxy) at the para position significantly increases the anticancer potency compared to unsubstituted or differently substituted analogs .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

- Toxicity Profile : While initial studies indicate low toxicity levels in normal cell lines, comprehensive toxicity assessments are necessary to ensure safety for potential clinical applications .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxybenzyl)-3-thiosemicarbazide, and how are intermediates characterized?

The compound is typically synthesized via acid-catalyzed condensation. For example, a hydrochloric acid-catalyzed reaction between 4-methoxybenzaldehyde derivatives and thiosemicarbazide in ethanol under reflux (5–8 hours) yields the target compound . Post-synthesis, intermediates are characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm the thiosemicarbazide moiety (N–H and C=S stretching at ~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) and nuclear magnetic resonance (NMR) to verify aromatic proton integration and methoxy group signals (δ ~3.8 ppm for –OCH₃) . Crystallization conditions (e.g., slow evaporation in ethanol) are optimized for X-ray diffraction studies to resolve molecular packing and hydrogen-bonding networks .

Q. What pharmacological activities are associated with the thiosemicarbazide moiety in this compound?

The thiosemicarbazide group is critical for anti-inflammatory activity, as shown in structurally related compounds (e.g., chromene-3-carbaldehyde derivatives), where it reduces ulcerative side effects compared to indomethacin while maintaining potency . Mechanistically, this group may inhibit cyclooxygenase (COX) isoforms or modulate reactive oxygen species (ROS) pathways, though specific binding assays are needed to confirm targets . Preliminary in vitro toxicity screenings (e.g., against J774 macrophages) are recommended to establish safety margins before in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR studies should focus on modifying the methoxybenzyl substituent and thiosemicarbazide chain. For example:

- Electron-withdrawing groups (e.g., –CF₃ at the para position) enhance metabolic stability but may reduce solubility .

- N4-aryl substitutions (e.g., 4-trifluoromethylphenyl) improve anti-bacterial and urease inhibition activities, as seen in analogous isatin-thiosemicarbazones .

Use computational tools (SwissADME, pkCSM) to predict ADMET profiles early in optimization. For instance, logP values >3.5 correlate with increased membrane permeability but may raise hepatotoxicity risks .

Q. How should researchers address contradictions in pharmacological data across related compounds?

Discrepancies in activity data (e.g., anti-inflammatory vs. cytotoxic effects) often arise from divergent assay conditions. To resolve these:

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and normalize doses to molar concentrations .

- Control for redox activity : Thiosemicarbazides can act as pro-oxidants; include ROS scavengers (e.g., NAC) in cell-based assays to isolate COX-dependent effects .

Cross-validate findings using orthogonal methods, such as enzyme inhibition assays (e.g., COX-2 ELISA) and transcriptional profiling .

Q. What factorial design approaches are suitable for optimizing synthesis and bioactivity?

A three-factor, two-level factorial design can optimize synthesis yield and bioactivity:

- Variables : Reaction time (4–8 hours), catalyst concentration (0.1–0.3 M HCl), and solvent polarity (ethanol vs. ethanol/water mixtures) .

- Responses : Crystallinity (via XRD), yield (gravimetric analysis), and anti-inflammatory IC₅₀ .

Leverage AI-driven platforms (e.g., COMSOL Multiphysics integration) for real-time parameter adjustments and predictive modeling of reaction kinetics .

Methodological Considerations

Q. How can researchers validate the role of hydrogen bonding in stabilizing the compound’s crystal structure?

X-ray crystallography reveals classical (N–H⋯S) and non-classical (C–H⋯π) hydrogen bonds critical for lattice stability . To validate:

- Perform thermal analysis (TGA/DSC) to correlate decomposition temperatures with H-bond density.

- Compare solubility in protic (e.g., methanol) vs. aprotic (e.g., DMSO) solvents; lower solubility in protic solvents suggests strong intermolecular H-bonding .

Q. What strategies mitigate toxicity in thiosemicarbazide-based drug candidates?

- Chelation therapy analogs : Introduce detoxifying moieties (e.g., pyridyl groups) to sequester reactive metal ions generated during metabolism .

- Prodrug approaches : Mask the thiosemicarbazide group with enzymatically cleavable protectors (e.g., acetylated derivatives) to reduce off-target effects .

Prioritize in silico toxicity prediction (e.g., Ames test models) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.